molecular formula C16H16ClN3O5S B2701356 (E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide CAS No. 1090950-91-6

(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide

Cat. No. B2701356
CAS RN: 1090950-91-6
M. Wt: 397.83
InChI Key: CPXQWSHJGORDOF-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN3O5S and its molecular weight is 397.83. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pro-Apoptotic Effects in Cancer Cells

Sulfonamide derivatives have been synthesized and evaluated for their anti-cancer activity against various cancer cell lines. These compounds, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride and others, were found to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9. The activation of these apoptotic genes is mediated by the activation of p38 and ERK phosphorylation, suggesting potential therapeutic applications in cancer treatment (Cumaoğlu et al., 2015).

Endothelin Antagonists

Biphenylsulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists. Studies have shown that appropriate substitutions on the pendant phenyl ring can lead to improved binding and functional activity. These compounds, including 2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1,1'-biphenyl]-2-sulfonamide (BMS-187308), have demonstrated good oral activity and potential in inhibiting the pressor effect caused by ET-1 infusion in rats, indicating a role in cardiovascular diseases (Murugesan et al., 1998).

Inhibitory Effects on Carbonic Anhydrase

The inhibition of human carbonic anhydrase (hCA) isozymes by sulfonamide derivatives has been a significant area of research. Compounds synthesized for this purpose have shown potent inhibitory effects against hCA IX and XII, with potential applications in the treatment of diseases where these enzymes are implicated, such as glaucoma, epilepsy, and certain types of cancer (Gul et al., 2016).

Aryl Hydrocarbon Modulators

Stilbene derivatives of resveratrol, which include sulfonamide fragments, have been developed as selective modulators for the aryl hydrocarbon receptor (AhR) without affinity for the estrogen receptor (ER). These compounds show promise in the modulation of AhR, with potential implications in cancer therapy and as tools for studying the role of AhR in various biological processes (de Medina et al., 2005).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S/c17-13-3-1-12(2-4-13)7-10-26(24,25)19-16-11-14(20(22)23)5-6-15(16)18-8-9-21/h1-7,10-11,18-19,21H,8-9H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXQWSHJGORDOF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-{2-[(2-hydroxyethyl)amino]-5-nitrophenyl}ethene-1-sulfonamide

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